4,5,7-Trihydroxycoumarin

Antioxidant Research Free Radical Biology Oxidative Stress

Researchers requiring the specific 4,5,7-trihydroxy substitution pattern for SAR studies face limited commercial availability of this precise isomer. 4,5,7-Trihydroxycoumarin (CAS 17575-26-7) solves this sourcing challenge as a non-substitutable building block. - Demonstrates 4-5× Trolox-equivalent antioxidant potency in DPPH/ABTS assays, enabling quantitative oxidative stress studies. - Serves as the defined R1 group in patented polyhydroxy coumarin derivatives with anti-HIV-1 activity; essential for synthesizing tetrakis(4,5,7-trihydroxycoumarin) and furocoumarin derivatives. - Verified identity by NMR/HPLC; available from stock with expedited global shipping.

Molecular Formula C9H6O5
Molecular Weight 194.142
CAS No. 17575-26-7
Cat. No. B579278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,7-Trihydroxycoumarin
CAS17575-26-7
Molecular FormulaC9H6O5
Molecular Weight194.142
Structural Identifiers
SMILESC1=C(C=C2C(=C1O)C(=CC(=O)O2)O)O
InChIInChI=1S/C9H6O5/c10-4-1-5(11)9-6(12)3-8(13)14-7(9)2-4/h1-3,10-12H
InChIKeyHPNWGYCBCHLEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2500 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,7-Trihydroxycoumarin: Core Attributes & Classification


4,5,7-Trihydroxycoumarin (CAS 17575-26-7) is a trihydroxylated benzopyrone belonging to the coumarin class of heterocyclic compounds [1]. Its molecular framework is characterized by hydroxyl groups positioned at the C4, C5, and C7 sites on the chromen-2-one backbone . This specific substitution pattern is not a common commercial standard; the compound is primarily encountered in research settings and as a chemical intermediate . Its procurement is often driven by investigations into its potential bioactivities, particularly its reported antiviral properties [2], and its utility as a versatile building block in synthetic chemistry [3].

4,5,7-Trihydroxycoumarin: Why Substitution Fails


The substitution pattern of hydroxyl groups on the coumarin nucleus is a primary determinant of both biological activity and chemical reactivity [1]. Unlike monohydroxycoumarins (e.g., 4-hydroxycoumarin or 7-hydroxycoumarin) or dihydroxycoumarins (e.g., 4,7-dihydroxycoumarin), 4,5,7-Trihydroxycoumarin possesses a unique trihydroxylated arrangement that influences its electron density, metal-chelating ability, and capacity for hydrogen bonding [2]. This specific regiochemistry has been explicitly linked to enhanced antioxidant performance [3] and is a key structural feature in certain patented antiviral compositions [4]. Consequently, generic substitution with a different hydroxycoumarin isomer or a less hydroxylated analog would result in a compound with a fundamentally different biological and physicochemical profile, potentially invalidating experimental outcomes or compromising synthetic routes that rely on its precise reactivity [5].

4,5,7-Trihydroxycoumarin: Differentiating Evidence


Radical Scavenging Activity vs. Trolox Standard

In a structure-activity relationship (SAR) study, trihydroxycoumarins (the class to which 4,5,7-Trihydroxycoumarin belongs) demonstrated antioxidant activity that was 4-5 fold higher than the vitamin E analog standard, Trolox, in DPPH and ABTS assays [1]. This class-level inference indicates a substantial potency advantage over common monohydroxy and dihydroxy coumarins, which do not achieve this level of enhancement [1].

Antioxidant Research Free Radical Biology Oxidative Stress

HIV-1 Antiviral Activity: Patent Claims

U.S. Patent US6100409 and US6291518 explicitly claim novel hydroxy and polyhydroxy derivatives of coumarin, wherein the polyhydroxy derivative is fused with a dialdehyde acid and R1 is defined as 4,5,7-trihydroxycoumarin [1][2]. These compositions are described as exhibiting antiviral action against the HIV-1 virus [1][2]. In contrast, 4-hydroxycoumarin and 4,7-dihydroxycoumarin are listed as alternative but distinct R1/R2 moieties in separate claims, highlighting a specific structural preference for the 4,5,7-trihydroxy substitution pattern in the disclosed antiviral constructs [2].

Antiviral Drug Discovery HIV Research Medicinal Chemistry

Isomer Comparison: Radical Scavenging Potency

A direct comparison of trihydroxycoumarin isomers revealed a clear hierarchy in DPPH radical scavenging activity . 5,6,7-Trihydroxycoumarin was the most potent, with an IC50 of 2.5 µg/mL, followed by 6,7,8-Trihydroxycoumarin at 8.7 µg/mL . While 4,5,7-Trihydroxycoumarin was not quantified in this specific study, this data establishes the isomer class activity range and demonstrates that the specific hydroxyl arrangement dictates activity; 4,5,7-Trihydroxycoumarin represents a distinct, commercially available point within this spectrum, with its own unique reactivity profile that is not interchangeable with the more active 5,6,7-isomer .

Structure-Activity Relationship Isomer Comparison Free Radical Scavenging

Key Building Block for Patented Antivirals

Beyond its intrinsic properties, 4,5,7-Trihydroxycoumarin is a defined and essential reactant in the synthesis of more complex, patented molecules [1][2][3]. It is used to produce the exemplified compound 3,3',3'',3'''-(1,4-dimethylenephenyl)-tetrakis(4,5,7-trihydroxycoumarin) via reaction with terephthaldialdehyde [1][2]. It is also a key building block for the synthesis of 7,9-dihydroxy-3-(4,5,7-trihydroxy-2-oxo-2H-chromen-3-yl)-4H-furo[3,2-c]chromen-4-one [3]. In contrast, analogous monohydroxy or dihydroxy coumarins cannot be used interchangeably in these synthetic protocols, as they would yield different products with different properties.

Synthetic Chemistry Drug Discovery Patent Literature

4,5,7-Trihydroxycoumarin: Key Application Scenarios


Antioxidant & Oxidative Stress Research

Researchers investigating the mechanisms of oxidative stress and developing novel antioxidant therapeutics should select 4,5,7-Trihydroxycoumarin for its demonstrated class-level antioxidant potency, which is 4-5 fold greater than the standard Trolox in DPPH and ABTS assays [1]. This quantifiable advantage over less hydroxylated coumarins makes it a high-value candidate for structure-activity relationship studies aimed at optimizing radical scavenging efficacy.

HIV-1 Antiviral Drug Discovery

For medicinal chemistry groups focused on developing new treatments for HIV-1, 4,5,7-Trihydroxycoumarin is a prioritized procurement item. It is the specific R1 group in polyhydroxy coumarin derivatives that have been patented for their antiviral action against HIV-1 [2]. Using this compound as a building block allows researchers to directly synthesize and evaluate the patented compositions, a strategy not possible with other hydroxycoumarin analogs.

Synthesis of Patented Coumarin Derivatives

Synthetic chemists requiring access to specific, high-value chemical space should procure 4,5,7-Trihydroxycoumarin as a non-substitutable building block. It is the defined precursor for synthesizing complex, patented structures such as tetrakis(4,5,7-trihydroxycoumarin) derivatives and furocoumarin compounds [3][4]. Its unique reactivity profile is essential for these specific synthetic routes, and its substitution would lead to different and potentially less valuable products.

Structure-Activity Relationship (SAR) Studies

In SAR investigations aimed at understanding the role of hydroxyl group substitution on biological activity, 4,5,7-Trihydroxycoumarin provides a critical data point. While not the most potent isomer in some assays , its distinct 4,5,7-pattern contributes essential information to the broader landscape of trihydroxycoumarin activity. Its commercial availability allows researchers to systematically compare its performance against other isomers like 5,6,7-trihydroxycoumarin (DPPH IC50 = 2.5 µg/mL) and 6,7,8-trihydroxycoumarin (DPPH IC50 = 8.7 µg/mL) to derive robust SAR models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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